molecular formula C14H11F2N5 B6443213 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine CAS No. 2640934-35-4

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine

Cat. No. B6443213
CAS RN: 2640934-35-4
M. Wt: 287.27 g/mol
InChI Key: XNOJBBPTKLWJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine (abbreviated as 9CP-DFPA) is a novel small molecule compound with promising applications in biomedical research and drug discovery. 9CP-DFPA is a derivative of purine, a nitrogen-containing heterocyclic compound that is widely found in nature and is the building block of nucleic acids such as DNA and RNA. 9CP-DFPA has a range of potential uses in scientific research due to its unique properties, including its ability to interact with proteins, enzymes, and other molecules. This article will explore the synthesis method, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 9CP-DFPA.

Scientific Research Applications

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has a range of potential applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as a tool for studying enzyme kinetics, and as a tool for studying the structure and function of proteins. 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has also been used to study the structure and function of G-protein coupled receptors, which are important for many cellular processes. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been used as a tool for studying the structure and function of DNA and RNA.

Mechanism of Action

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions enable 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine to interact with proteins, enzymes, and other molecules, and thus alter their structure and function. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine can interact with G-protein coupled receptors, which are important for many cellular processes.
Biochemical and Physiological Effects
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to have a range of biochemical and physiological effects. In laboratory studies, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to inhibit the activity of enzymes, alter the activity of proteins, and activate G-protein coupled receptors. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively inexpensive and widely available. However, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine also has some limitations. It is not soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic in high concentrations, so it must be handled with care.

Future Directions

There are several potential future directions for 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine. It could be used in drug discovery to identify novel compounds with therapeutic potential. In addition, it could be used to study the structure and function of proteins and enzymes, as well as G-protein coupled receptors. Furthermore, it could be used to study the effects of small molecules on cellular processes, such as inflammation and cancer. Finally, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine could be used to develop new fluorescent probes for studying biological processes.

Synthesis Methods

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is synthesized by a multi-step process involving purification, derivatization, and purification. The first step is to purify 9H-purin-6-amine, a purine derivative, from natural sources. This is done by reacting the purine with a base such as sodium hydroxide and then extracting the product with an organic solvent such as chloroform. The next step is to derivatize the purine with a difluorophenyl group. This is done by reacting the purine with a reagent such as trifluoroacetic anhydride, followed by a cyclopropylation reaction with a reagent such as ethyl diazoacetate. Finally, the product is then purified by column chromatography.

properties

IUPAC Name

9-cyclopropyl-N-(3,4-difluorophenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5/c15-10-4-1-8(5-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOJBBPTKLWJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine

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